N-(2-furylmethyl)-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide
Overview
Description
N-(2-furylmethyl)-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.11609238 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Therapeutic Applications in Viral Infections
- A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro, particularly in the treatment of Japanese encephalitis. This compound, closely related to N-(2-furylmethyl)-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide, demonstrated a decrease in viral load and increased survival in infected mice (Ghosh et al., 2008).
Antimicrobial Properties
- Compounds similar to this compound, specifically 2-(Quinolin-4-yloxy)acetamides, have shown potent in vitro inhibition of Mycobacterium tuberculosis growth, including drug-resistant strains, with minimal toxicity to mammalian cells (Pissinate et al., 2016).
Structural and Chemical Properties
- The structural aspects of similar amide-containing isoquinoline derivatives were studied, revealing unique properties when treated with different acids. These compounds formed gels or crystalline solids depending on the acid used, which could be pertinent in developing novel materials or chemical processes (Karmakar et al., 2007).
Synthesis and Application in Chemistry
- Novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, which are structurally related to this compound, have been synthesized through a Passerini three-component reaction. These compounds hold potential in various chemical applications due to their efficient synthesis and functional properties (Taran et al., 2014).
Applications in Biological Sensing
- A chemosensor based on quinoline, similar to the studied compound, was developed for detecting Zn2+ concentrations in living cells and aqueous solutions. This indicates the potential of this compound derivatives in biological and environmental sensing applications (Park et al., 2015).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methyl-2-oxoquinolin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-9-17(21)19(15-7-3-2-6-14(12)15)11-16(20)18-10-13-5-4-8-22-13/h2-9H,10-11H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGOETINKVSGKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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